

# Application Note: Flow Cytometry Analysis of pSTAT Inhibition by Envudeucitinib

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## Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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## Introduction

**Envudeucitinib** (formerly known as ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] The JAK-STAT signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[4] TYK2 is essential for the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1][4][5] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] **Envudeucitinib**'s mechanism of action involves binding to the regulatory JH2 domain of TYK2, which distinguishes it from many other JAK inhibitors that target the active JH1 domain.[2][5] This allosteric inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2]

Flow cytometry is a powerful tool for quantifying the phosphorylation status of intracellular proteins like STATs at a single-cell level. This application note provides a protocol for assessing the inhibitory activity of **Envudeucitinib** on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.

## Principle

This assay measures the ability of **Envudeucitinib** to inhibit the cytokine-induced phosphorylation of specific STAT proteins. PBMCs are pre-incubated with varying concentrations of **Envudeucitinib** before being stimulated with a cytokine known to signal through the TYK2 pathway (e.g., IFN- $\alpha$  to induce pSTAT1). Following stimulation, cells are rapidly fixed to preserve the phosphorylation state of the STAT proteins. The cells are then permeabilized to allow for intracellular staining with fluorochrome-conjugated antibodies specific to the phosphorylated form of the STAT protein of interest. The median fluorescence intensity (MFI) of the pSTAT signal is then quantified by flow cytometry, allowing for the determination of a dose-dependent inhibition curve and the calculation of IC50 values.

## Data Presentation

The inhibitory activity of **Envudeucitinib** on the JAK/STAT pathway can be quantified by its half-maximal inhibitory concentration (IC50). Preclinical studies have demonstrated the high selectivity of **Envudeucitinib** for TYK2 over other JAK family members.[\[1\]](#)[\[2\]](#)

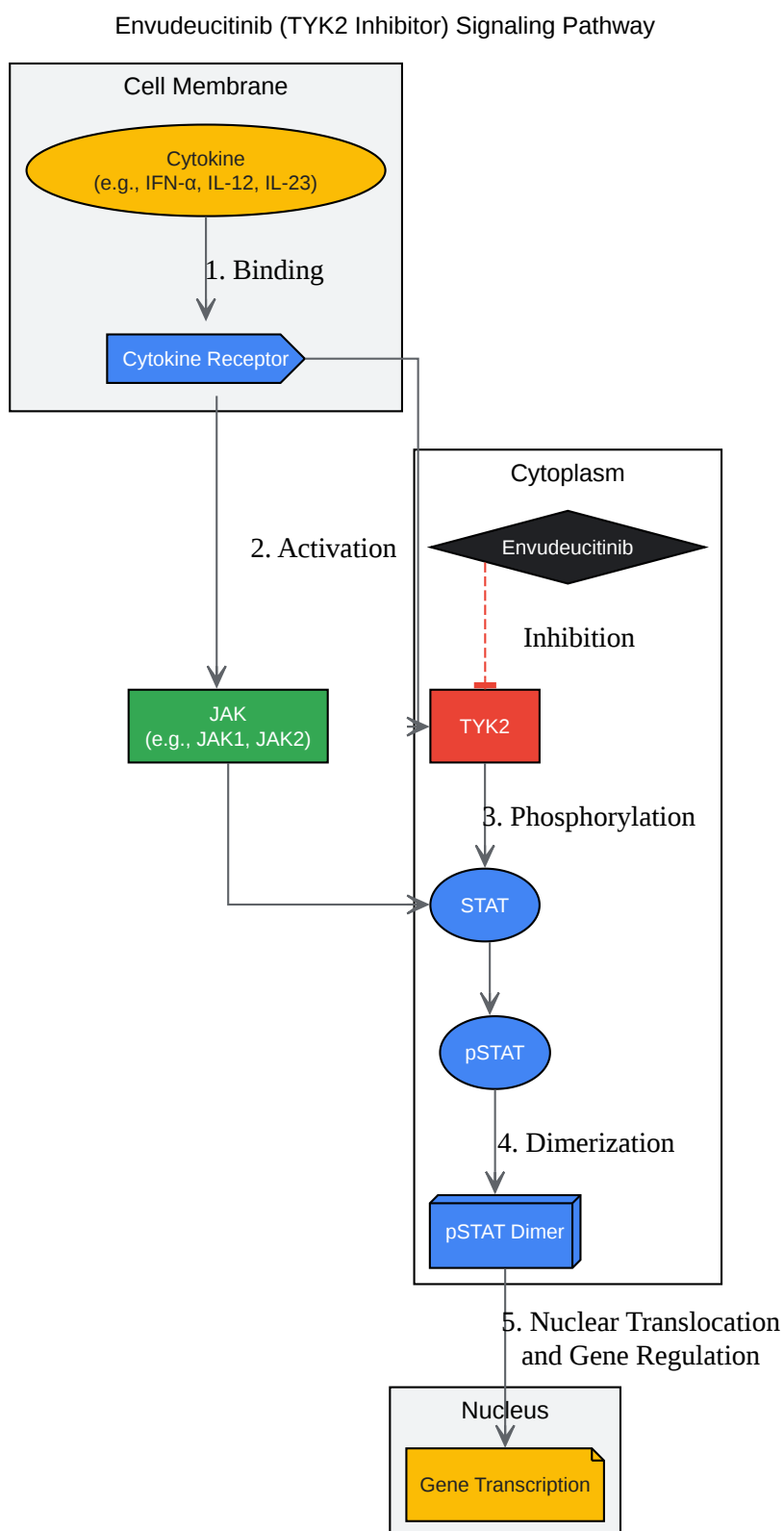
Table 1: In Vitro Inhibitory Activity of **Envudeucitinib** on Cytokine-Induced STAT Phosphorylation in Human Whole Blood[\[1\]](#)

Cytokine Stimulus	Associated Kinase	Measured Phospho-STAT	Envudeucitinib IC50 (nM)
IFN- $\alpha$	TYK2/JAK1	pSTAT1	104
IL-12	TYK2/JAK2	pSTAT4	149
IL-2	JAK1/JAK3	pSTAT5	>30,000
TPO	JAK2	pSTAT5	>30,000

Table 2: Selectivity of **Envudeucitinib** for TYK2 Over Other JAK Family Kinases[\[2\]](#)

Kinase Target	Envudeucitinib IC50 (nM)
TYK2	104 - 149
JAK1	>30,000
JAK2	>30,000
JAK3	>30,000

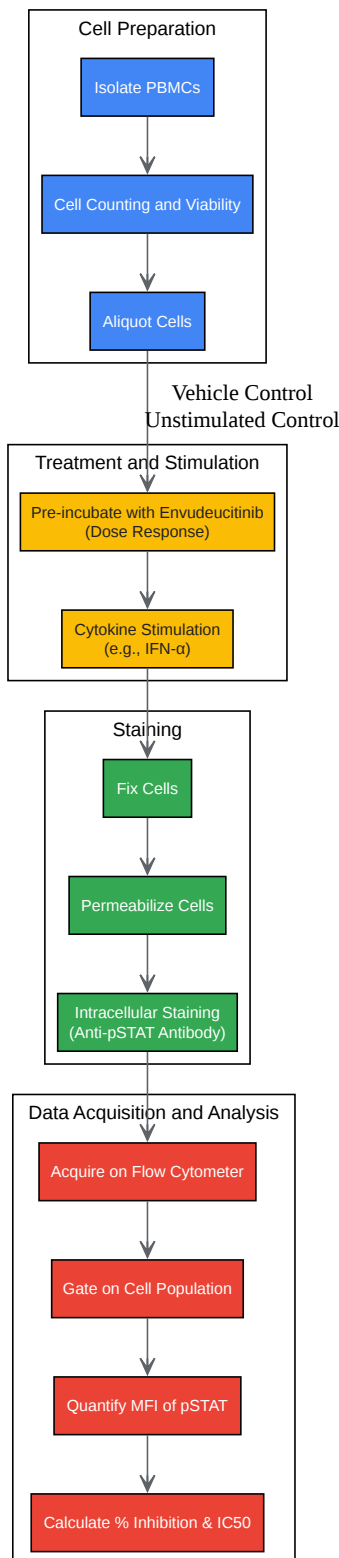
## Mandatory Visualizations



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Caption: **Envudeucitinib** allosterically inhibits TYK2, blocking STAT phosphorylation.

## Flow Cytometry Workflow for pSTAT Inhibition

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Caption: Workflow for analyzing pSTAT inhibition by **Envudeucitinib** via flow cytometry.

## Experimental Protocols

### Reagents and Materials

- **Envudeucitinib** (ESK-001)
- Dimethyl sulfoxide (DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Recombinant Human IFN- $\alpha$  (or other relevant cytokines)
- Fixation Buffer (e.g., BD Cytotfix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated anti-pSTAT1 (pY701) antibody
- Fluorochrome-conjugated cell surface marker antibodies (e.g., CD3, CD4, CD8, CD19)
- Phosphate Buffered Saline (PBS)
- 96-well round-bottom plates
- Flow cytometer

### Protocol

- Preparation of **Envudeucitinib** Stock Solution:
  - Prepare a 10 mM stock solution of **Envudeucitinib** in DMSO.
  - Serially dilute the stock solution in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Cell Preparation:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS.
- Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.
- Adjust the cell density to  $2 \times 10^6$  cells/mL in culture medium.
- Inhibitor Pre-incubation:
  - Aliquot 100  $\mu$ L of the cell suspension ( $2 \times 10^5$  cells) into each well of a 96-well plate.
  - Add 50  $\mu$ L of the prepared **Envudeucitinib** working solutions to the respective wells. For controls, add medium with the same final concentration of DMSO (vehicle control) and medium alone (unstimulated control).
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 1-2 hours.
- Cytokine Stimulation:
  - Prepare a working solution of IFN- $\alpha$  at a concentration that induces a submaximal response (e.g., 100 ng/mL, to be optimized).
  - Add 50  $\mu$ L of the IFN- $\alpha$  working solution to all wells except the unstimulated control.
  - Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically.
- Cell Fixation:
  - Immediately after stimulation, add 100  $\mu$ L of pre-warmed Fixation Buffer to each well to stop the reaction.
  - Incubate for 10-15 minutes at 37°C.
- Permeabilization and Staining:

- Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant.
- Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
- Wash the cells twice with PBS containing 2% FBS.
- Resuspend the cells in 100 µL of staining buffer (PBS with 2% FBS) containing the anti-pSTAT1 antibody and any desired surface marker antibodies.
- Incubate in the dark at room temperature for 30-60 minutes.
- Data Acquisition:
  - Wash the cells once with staining buffer.
  - Resuspend the cells in 200-300 µL of PBS for flow cytometry analysis.
  - Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for the populations of interest.
- Data Analysis:
  - Gate on the cell population of interest (e.g., lymphocytes, or specific T cell subsets if surface markers were used).
  - Determine the Median Fluorescence Intensity (MFI) for the pSTAT1 signal in each sample.
  - Calculate the percent inhibition of STAT phosphorylation for each concentration of **Envudeucitinib** using the following formula: % Inhibition =  $[1 - (\text{MFI treated} - \text{MFI unstimulated}) / (\text{MFI vehicle} - \text{MFI unstimulated})] \times 100$
  - Plot the percent inhibition against the log of the **Envudeucitinib** concentration to generate a dose-response curve and determine the IC50 value.



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